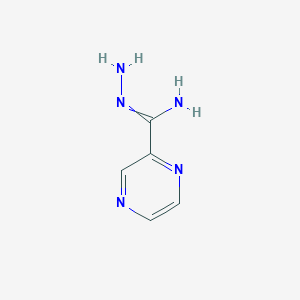

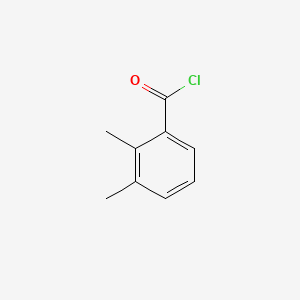

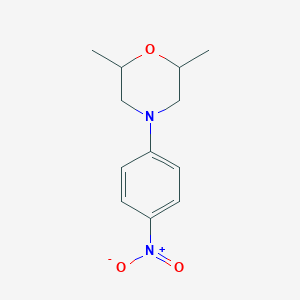

![molecular formula C13H9BrO2 B1305175 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid CAS No. 5731-11-3](/img/structure/B1305175.png)

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

説明

4'-Bromobiphenyl-4-carboxylic acid is a chemical compound that has been synthesized from 4-bromodiphenyl through a process involving acetylation and haloform reaction. The method used for its synthesis is noted for being cost-effective, straightforward, and convenient, with a high total yield of up to 95% .

Synthesis Analysis

The synthesis of 4'-Bromobiphenyl-4-carboxylic acid is achieved by starting with 4-bromodiphenyl. The process involves acetylation, which introduces an acetyl group into the biphenyl structure, followed by a haloform reaction that likely leads to the formation of the carboxylic acid group. This method is highlighted for its efficiency and high yield, making it a practical approach for producing this compound .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 4'-Bromobiphenyl-4-carboxylic acid, they do offer insights into related brominated biphenyl compounds. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been investigated using X-ray crystallography, NMR, MS, and IR techniques . These techniques could similarly be applied to 4'-Bromobiphenyl-4-carboxylic acid to deduce its molecular geometry, electronic structure, and intermolecular interactions.

Chemical Reactions Analysis

The papers discuss various brominated compounds and their reactivity. For example, ω-(4-Bromophenyl)alkanoic acids were synthesized and then transformed into boronates through a cross-coupling reaction in an ionic liquid . This suggests that 4'-Bromobiphenyl-4-carboxylic acid could potentially undergo similar cross-coupling reactions, which are useful in organic synthesis and the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromobiphenyl-4-carboxylic acid can be inferred from related studies. For instance, the use of 4-bromomethyl-7-acetoxycoumarin as a fluorescence reagent for carboxylic acids indicates that brominated carboxylic acids can be detected at low femtomole levels using high-performance liquid chromatography . This implies that 4'-Bromobiphenyl-4-carboxylic acid may also be amenable to such sensitive detection methods due to its brominated carboxylic acid moiety.

科学的研究の応用

-

Suzuki Reaction

- Field : Organic Chemistry .

- Application : The Suzuki Reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst (palladium in a basic environment). It can conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .

- Method : The reaction involves reacting an aryl halide with an arylboronic acid to produce a biphenyl. The reaction takes place in the presence of palladium as a catalyst, with tetrabutylammonium bromide serving as a phase-transfer catalyst to promote interface between the aqueous and organic phase .

- Results : The Suzuki reactions’ ability to easily coordinate biaryl compounds, along with its alignment with the principles of green chemistry, make it an important and fruitful branch of organic research .

-

Synthesis of Aryl 1-Indanylketone Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : Brominated phenols and their derivatives are used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

- Method : This involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Metabolism Study

- Field : Biochemistry .

- Application : In vitro metabolism of 4-bromobiphenyl by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes has been investigated .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

-

Synthesis of Drugs of the Sartan Class

- Field : Pharmaceutical Chemistry .

- Application : 4-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : It is also used in the synthesis of other pyrazolines and related derivatives .

-

Synthesis of 4-Biphenylthiolate

- Field : Organic Chemistry .

- Application : 4-Bromobiphenyl was used in the synthesis of 4-biphenylthiolate .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of MON-0585

- Field : Pharmaceutical Chemistry .

- Application : The compound MON-0585 is a nontoxic, biodegradable larvicide that is highly selective against mosquito larvae .

- Method : The specific method of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

In vitro metabolism

- Field : Biochemistry .

- Application : In vitro metabolism of 4-bromobiphenyl by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes has been investigated .

- Method : 4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .

- Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

特性

IUPAC Name |

4-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDVFIFIMWTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384761 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

5731-11-3 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

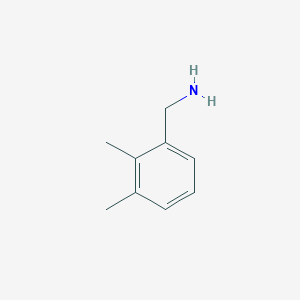

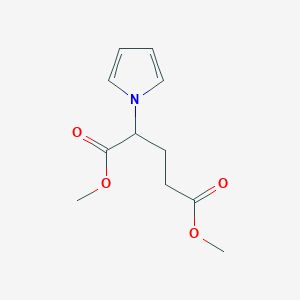

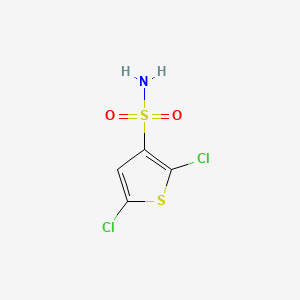

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)